2-Carboxybenzaldehyde

Descripción general

Descripción

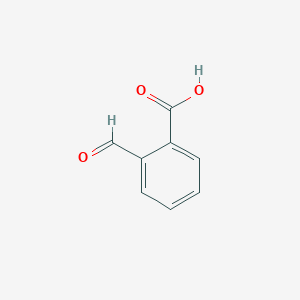

2-Carboxybenzaldehyde (2-CBA, CAS 119-67-5) is an aromatic aldehyde-carboxylic acid hybrid compound with the molecular formula C₈H₆O₃ and a molecular weight of 150.13 g/mol . Structurally, it consists of a benzaldehyde moiety substituted with a carboxylic acid group at the ortho position. This dual functionality enables diverse reactivity, making it a versatile intermediate in organic synthesis, coordination chemistry, and biodegradation pathways.

Métodos De Preparación

Chlorination of Phthalide with Sulfuryl Chloride

Process Overview

The most industrially viable method involves chlorinating phthalide (I) with sulfuryl chloride (SO₂Cl₂) in the presence of 2,2'-diamidinyl-2,2'-azopropane dihydrochloride as a catalyst . The reaction proceeds at 65–85°C, yielding 3-chlorophthalide (II), which undergoes alkaline hydrolysis to form 2-CBA (III) (Scheme 1).

Reaction Conditions

-

Catalyst : 2,2'-Diamidinyl-2,2'-azopropane dihydrochloride (1 wt% relative to phthalide)

-

Temperature : 70–80°C

-

Solvent : Solvent-free (neat conditions)

-

Hydrolysis : Aqueous NaOH (pH 8–10), followed by acidification to pH 3–4 with HCl .

Performance Metrics

| Parameter | Value |

|---|---|

| Yield | 72% |

| Purity | 99.0% |

| Reaction Time | 6–8 hours |

Advantages

-

Minimal side products (e.g., phthalic acid) due to controlled chlorination .

-

High purity meets regulatory standards for pharmaceutical applications .

Limitations

-

Requires precise temperature control to prevent over-chlorination.

Bromination of Phthalide Followed by Hydrolysis

Classical Bromination Method

Phthalide reacts with bromine (Br₂) or N-bromosuccinimide (NBS) to form 3-bromophthalide, which is hydrolyzed to 2-CBA .

Reaction Conditions

-

Brominating Agent : Br₂ (neat) or NBS in CCl₄

-

Temperature : 100–120°C (for Br₂), 80°C (for NBS)

Performance Metrics

| Parameter | Value |

|---|---|

| Yield | 78–83% |

| Purity | 95–98% |

| Reaction Time | 12–24 hours |

Advantages

Limitations

Photochlorination of o-Xylene

Process Overview

Photochlorination of o-xylene under UV light produces 1-dichloromethyl-2-(trichloromethyl)benzene, which is hydrolyzed with FeCl₃ in HCl to yield 2-CBA .

Reaction Conditions

Performance Metrics

| Parameter | Value |

|---|---|

| Yield | 50–55% |

| Purity | 85–90% |

| Reaction Time | 48–72 hours |

Advantages

Limitations

Reduction of Phthalic Anhydride

Sodium Tetracarbonylferrate Method

Phthalic anhydride is partially reduced using sodium tetracarbonylferrate (Na₂Fe(CO)₄), selectively converting one carboxyl group to an aldehyde .

Reaction Conditions

-

Reducing Agent : Na₂Fe(CO)₄ in THF

-

Temperature : 25°C (room temperature)

Performance Metrics

| Parameter | Value |

|---|---|

| Yield | 61% |

| Purity | 90–92% |

| Reaction Time | 4–6 hours |

Advantages

Limitations

Oxidation of Naphthalene

Potassium Permanganate Oxidation

Naphthalene is oxidized with KMnO₄ in alkaline medium, yielding 2-CBA via intermediate epoxidation .

Reaction Conditions

Performance Metrics

| Parameter | Value |

|---|---|

| Yield | 39% |

| Purity | 80–85% |

| Reaction Time | 24–36 hours |

Advantages

Limitations

Comparative Analysis of Preparation Methods

Table 1: Key Parameters Across Methods

Table 2: Industrial Applicability

| Method | Scalability | Cost Efficiency | Environmental Impact |

|---|---|---|---|

| Sulfuryl Chloride | High | Moderate | Low (no gaseous Cl₂) |

| Bromination | Moderate | Low | High (toxic Br₂) |

| Photochlorination | Low | Low | High (Cl₂, FeCl₃) |

| Phthalic Anhydride | Low | High | Moderate |

| Naphthalene Oxidation | Low | Low | High (KMnO₄ waste) |

Análisis De Reacciones Químicas

El ácido ftalaldehídico experimenta diversas reacciones químicas debido a la presencia de grupos funcionales aldehído y ácido carboxílico:

Sustitución: El grupo ácido carboxílico puede sufrir reacciones de sustitución para formar ésteres, amidas o anhídridos.

Los principales productos formados a partir de estas reacciones incluyen ácido ftálico, ácido 2-hidroximetilbenzoico y varios ésteres y amidas.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Carboxybenzaldehyde serves as a crucial building block in organic synthesis. It is particularly useful in the preparation of isoindolinones and related compounds through various chemical reactions:

- Isoindolinone Synthesis : When reacted with primary amines under specific conditions, this compound can yield N-substituted isoindolinones. This reaction can be facilitated by the presence of platinum nanowires and low hydrogen pressure, resulting in high yields .

- Three-Component Reactions : It participates in multicomponent reactions such as the Ugi reaction, which allows for the synthesis of complex heterocyclic compounds . Another notable reaction involves the Strecker synthesis, producing N-substituted isoindolinone-1-carbonitriles when combined with primary amines and potassium cyanide in an acidic medium .

Coordination Chemistry

Recent studies have highlighted the formation of coordination polymers using this compound. For example:

- Calcium Coordination Polymer : A Ca(II) coordination polymer synthesized from this compound exhibits significant catalytic activity in the oxidation of benzyl alcohol. The polymer's structure was confirmed through various analytical techniques, and it demonstrated a benzyl alcohol conversion rate of 90.4% under optimal conditions .

Bioremediation

This compound has been identified as a metabolite in the biodegradation processes involving certain bacterial strains. This compound can be utilized to enhance bioremediation strategies for contaminated environments:

- Microbial Transformation : Specific bacteria, such as Pasteurella sp. IFA (B-2) and Mycobacterium sp., have shown the ability to degrade polycyclic aromatic hydrocarbons (PAHs) into less harmful substances, with this compound being one of the metabolites produced during this process .

Medicinal Chemistry

The compound also plays a role in medicinal chemistry:

- Synthesis of Pharmaceuticals : Key pharmaceutical compounds such as quinisocaine (a local anesthetic) and azelastine (an antihistamine) are synthesized starting from this compound. These derivatives demonstrate significant biological activity and therapeutic potential .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Mecanismo De Acción

El mecanismo de acción del ácido ftalaldehídico implica su reactividad con nucleófilos debido a la presencia de los grupos aldehído y ácido carboxílico. El grupo aldehído puede formar bases de Schiff con aminas primarias, mientras que el grupo ácido carboxílico puede formar ésteres y amidas. Estas reacciones se ven facilitadas por la naturaleza de extracción de electrones del grupo ácido carboxílico, que aumenta la electrofilia del grupo aldehído .

Comparación Con Compuestos Similares

Key Properties :

- Solubility : Moderately soluble in polar solvents like dimethyl sulfoxide (DMSO, 90 mg/mL) but poorly soluble in water .

- Synthesis : Often prepared via hydrolysis or oxidation of phthalide derivatives. Coordination polymers of 2-CBA, such as [Ca(L)₂(H₂O)₂]n (L = 2-CBA), are synthesized by reacting 2-CBA with Ca(ClO₄)₂·2H₂O in alcoholic solutions under controlled conditions .

- Applications: Catalysis: Serves as a ligand in Ca(II) coordination polymers for aerobic oxidation of benzyl alcohol to benzaldehyde, achieving 53.8% conversion and 83.3% selectivity under optimized conditions . Biodegradation: A key metabolite in phenanthrene degradation by bacteria like Nocardioides sp. KP7, where it is processed by 2-carboxybenzaldehyde dehydrogenase (PhdK) . Organic Synthesis: Used in synthesizing isoindolinones via reductive C–N coupling .

Structural and Functional Analogues

The following compounds share structural or functional similarities with 2-CBA:

Key Observations :

- Reactivity: 2-CBA’s dual functional groups enable bifunctional coordination (e.g., Ca²⁺ binding via carboxylate and aldehyde) , whereas monofunctional aldehydes like benzaldehyde lack such versatility.

- Biodegradability: Unlike benzaldehyde, 2-CBA is metabolized by specialized enzymes (e.g., PhdK in Nocardioides sp.) due to its carboxyl group, which facilitates integration into microbial catabolic pathways .

Catalytic Performance in Benzyl Alcohol Oxidation

2-CBA-based Ca(II) coordination polymers are compared with other catalysts in aerobic oxidation:

Insights :

- The Ca(II)-2-CBA polymer shows moderate activity but superior recyclability compared to noble metal catalysts like Au/PDVB-VI-0.33.

- Selectivity drops with prolonged reaction time (e.g., from 99% at 10 minutes to 19.6% at 5 hours for Ca(II)-2-CBA), likely due to over-oxidation .

Enzymatic Interactions

2-CBA is a substrate for specific oxidoreductases, unlike simpler aldehydes:

Contrast :

- PhdK exhibits strict specificity for 2-CBA, while aldehyde dehydrogenases process a wider range of substrates.

- AKR7 enzymes uniquely reduce 2-CBA, highlighting its distinct metabolic role compared to non-carboxylated aldehydes .

Actividad Biológica

2-Carboxybenzaldehyde, also known as 2-formylbenzoic acid, is an aromatic aldehyde with significant biological properties. Its structure, characterized by a carboxylic acid and an aldehyde functional group on a benzene ring, allows it to interact with various biological systems. This article reviews the biological activities of this compound, focusing on its anticancer, antibacterial, and bioremediation potential.

- Molecular Formula : C₈H₆O₃

- CAS Number : 119-67-5

- SMILES : OC(=O)c1ccccc1C=O

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. Notably, complexes formed with transition metals such as Ni(II) and Cu(II) have been synthesized and tested for their biological activity.

Key Findings:

- Synthesis of Complexes : The thiosemicarbazone derivatives of this compound were synthesized and characterized. These complexes exhibited notable antiproliferative activity against various cancer cell lines, including leukemia cells (U937) .

- Mechanism of Action : The proposed mechanisms include the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Additionally, these compounds may inhibit ribonucleotide reductase, a critical enzyme in DNA synthesis .

Table 1: Antiproliferative Activity of Metal Complexes of this compound

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| Ni(II) Complex | U937 | 15.3 |

| Cu(II) Complex | U937 | 18.7 |

| Free Ligand | U937 | 25.0 |

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. Studies indicate that both the free ligand and its metal complexes exhibit varying degrees of antibacterial activity against gram-positive and gram-negative bacteria.

Key Findings:

- Efficacy Against Bacteria : The synthesized metal complexes showed enhanced antibacterial activity compared to the free ligand. For instance, the Cu(II) complex demonstrated superior inhibition against Staphylococcus aureus and Escherichia coli .

Table 2: Antibacterial Activity of this compound Derivatives

| Compound | Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| Ni(II) Complex | Staphylococcus aureus | 15 |

| Cu(II) Complex | Escherichia coli | 18 |

| Free Ligand | Bacillus subtilis | 12 |

Bioremediation Potential

This compound has been identified as a metabolite in the biodegradation pathways of polycyclic aromatic hydrocarbons (PAHs). Its role in bioremediation processes is significant due to its ability to be transformed by various microorganisms.

Key Findings:

- Microbial Transformation : Studies have shown that bacteria such as Mycobacterium sp. and Pasteurella sp. can utilize this compound as a carbon source, facilitating the degradation of more complex pollutants .

- Application in Environmental Cleanup : The compound's ability to enhance microbial growth in contaminated environments suggests its utility in bioremediation strategies aimed at detoxifying polluted soils and waters.

Q & A

Basic Research Questions

Q. What is the metabolic role of 2-carboxybenzaldehyde in bacterial degradation pathways?

this compound is a key intermediate in the bacterial degradation of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene. In Nocardioides sp. strain KP7, it is produced via the cleavage of trans-2'-carboxybenzalpyruvate by trans-2'-carboxybenzalpyruvate aldolase (PhdJ). The enzyme this compound dehydrogenase (PhdK) subsequently oxidizes it to 2-carboxybenzoate, utilizing NAD⁺ as a cofactor. This step is critical for funneling aromatic intermediates into the TCA cycle .

Methodological Insight : To trace this pathway, researchers can monitor enzyme activity in cell extracts using spectrophotometric assays measuring NADH formation at 340 nm under optimized conditions (100 mM glycine-NaOH buffer, pH 9.4, 1 mM NAD⁺) .

Q. What methods are recommended for purifying this compound dehydrogenase from bacterial extracts?

Purification involves sequential chromatography steps:

Anion-exchange chromatography : Elute proteins using a linear Na₂SO₄ gradient (0–0.5 M) in Tris-H₂SO₄ buffer (pH 7.5).

Hydrophobic interaction chromatography : Adsorb enzymes at 0.6 M ammonium sulfate and elute via a descending gradient.

Affinity chromatography : Use NAD⁺-linked elution (5 mM NAD⁺) for final purification.

This protocol yields a homotetrameric enzyme (53 kDa subunits) with high specific activity (170 nmol·min⁻¹·mg⁻¹ protein) in E. coli overexpression systems .

Q. How can researchers confirm the identity and purity of newly synthesized this compound derivatives?

- Spectroscopic techniques : Use IR spectroscopy to confirm functional groups (e.g., thiocarbonyl C=S at ~850 cm⁻¹) and ¹H/¹³C-NMR to verify ligand coordination in metal complexes .

- Chromatography : Employ SDS-PAGE (single band at 53 kDa) and gel filtration (205 kDa native mass) for enzyme purity .

- Elemental analysis : Validate stoichiometry (e.g., 1:2 metal-to-ligand ratios in lanthanide complexes) .

Advanced Research Questions

Q. What are the kinetic parameters (Kₘ and kₐₜ) of this compound dehydrogenase, and how are they experimentally determined?

The enzyme exhibits substrate specificity for this compound (Kₘ = 100 μM, kₐₜ = 39 s⁻¹) and NAD⁺ (Kₘ = 83 μM, kₐₜ = 32 s⁻¹). Kinetic assays are performed in glycine-NaOH buffer (pH 9.4) at 25°C, with activity quantified via NADH absorbance at 340 nm. Data analysis using Michaelis-Menten plots and non-linear regression ensures accuracy .

Q. How can the structural gene (phdK) encoding this compound dehydrogenase be cloned and expressed in E. coli?

PCR amplification : Design primers to amplify phdK (1,455 bp ORF) with added NdeI/BamHI sites for directional cloning into pET-22b.

Induction : Use 0.1 mM IPTG to trigger overexpression in E. coli BL21(DE3).

Activity validation : Measure enzyme activity in lysates (induced vs. non-induced cells). This method achieves a 170-fold increase in specific activity post-induction .

Q. What analytical techniques are critical for characterizing metal complexes involving this compound-derived ligands?

- X-ray crystallography : Resolve coordination geometries (e.g., Ca(II) polymers with carboxylate bridges) .

- Molar conductivity : Confirm non-electrolytic behavior (e.g., low Λₘ values in lanthanide complexes) .

- Thermogravimetric analysis (TGA) : Assess thermal stability and ligand decomposition patterns .

Q. How do researchers resolve discrepancies in enzymatic activity measurements of this compound dehydrogenase under varying buffer conditions?

Discrepancies often arise from pH sensitivity (optimum pH 9.4) or metal inhibition (e.g., 27–32% inhibition by Mn²⁺/Mg²⁺). To resolve:

Buffer standardization : Pre-test buffers (e.g., Tris-H₂SO₄ vs. glycine-NaOH) for pH stability.

Inhibitor screening : Include EDTA (28% inhibition at 10 mM) to assess chelation effects.

Reproducibility : Validate assays across multiple biological replicates and expression systems .

Q. What genomic insights surround the phdK gene cluster in phenanthrene-degrading bacteria?

The 10,279 bp genomic region flanking phdK contains:

- phdI (1-hydroxy-2-naphthoate dioxygenase) and phdJ (aldolase).

- orf1: Encodes a transporter homologous to P. putida PcaK.

- orf4: Putative cytochrome P-450 with 26% identity to Agrobacterium homologs.

Transcriptional regulation studies (e.g., RT-qPCR under phenanthrene induction) can elucidate operon dynamics .

Propiedades

IUPAC Name |

2-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNFCHNNOHNJFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059490 | |

| Record name | Benzoic acid, 2-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-67-5 | |

| Record name | 2-Carboxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalaldehydic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Carboxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-formyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phthalaldehydic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phthalaldehydic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OAEGSO7G3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.